Cas no 2165676-51-5 (rac-methyl 2-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]acetate)
![rac-methyl 2-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]acetate structure](https://ja.kuujia.com/scimg/cas/2165676-51-5x500.png)
rac-methyl 2-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]acetate 化学的及び物理的性質
名前と識別子
-
- EN300-7456479
- 2165676-51-5
- rac-methyl 2-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]acetate
-
- インチ: 1S/C8H15NO4/c1-12-8(11)2-6-3-9-4-7(5-10)13-6/h6-7,9-10H,2-5H2,1H3/t6-,7+/m1/s1
- InChIKey: DIIHCCDQZKYNEP-RQJHMYQMSA-N
- SMILES: O1[C@H](CO)CNC[C@H]1CC(=O)OC
計算された属性
- 精确分子量: 189.10010796g/mol
- 同位素质量: 189.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 174
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.3
- トポロジー分子極性表面積: 67.8Ų
rac-methyl 2-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7456479-1.0g |
rac-methyl 2-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]acetate |
2165676-51-5 | 95.0% | 1.0g |
$0.0 | 2025-03-11 |
rac-methyl 2-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]acetate 関連文献
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
rac-methyl 2-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]acetateに関する追加情報
Rac-Methyl 2-[(2R,6S)-6-(Hydroxymethyl)morpholin-2-yl]acetate (CAS No. 2165676-51-5)
Rac-methyl 2-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]acetate (CAS No. 2165676-51-5) is a chiral compound with significant potential in the pharmaceutical and chemical industries. This compound is a derivative of morpholine, a six-membered heterocyclic compound containing an oxygen atom and a nitrogen atom. The presence of the hydroxymethyl group and the acetate ester functionality imparts unique chemical and biological properties to this molecule, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The structure of rac-methyl 2-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]acetate is characterized by its chiral centers at the morpholine ring. The (2R,6S) configuration indicates the specific stereochemistry of the molecule, which can significantly influence its biological activity and reactivity. The racemic nature of this compound means that it consists of equal amounts of both enantiomers, which can be important for certain applications where enantiomeric purity is not critical.
In recent years, there has been growing interest in the use of chiral compounds like rac-methyl 2-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]acetate in drug discovery and development. Chirality plays a crucial role in the pharmacological properties of many drugs, as different enantiomers can exhibit different biological activities, toxicities, and pharmacokinetic profiles. This compound's chiral centers make it a valuable starting material for the synthesis of enantiomerically pure compounds, which are often required for clinical trials and drug approval processes.
The morpholine ring in rac-methyl 2-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]acetate is known for its ability to form hydrogen bonds and its flexibility in binding to biological targets. These properties make it an attractive scaffold for designing molecules with high affinity and selectivity for specific receptors or enzymes. For example, morpholine derivatives have been extensively studied for their potential as inhibitors of various enzymes involved in disease pathways, such as kinases and proteases.
The presence of the hydroxymethyl group in this compound adds further versatility to its chemical reactivity. This functional group can participate in various chemical reactions, such as nucleophilic substitutions, oxidations, and reductions, making it a useful handle for further functionalization. Additionally, the hydroxymethyl group can form hydrogen bonds with biological targets, enhancing the molecule's binding affinity and selectivity.
The acetate ester functionality in rac-methyl 2-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]acetate provides another point of chemical modification. Ester groups are known to be labile under certain conditions, such as acidic or basic environments or in the presence of enzymes like esterases. This lability can be exploited to design prodrugs that are activated upon reaching specific physiological conditions or target tissues. Prodrugs are inactive precursors that are converted into active drugs within the body, often improving their pharmacokinetic properties and reducing side effects.
In the context of pharmaceutical research, rac-methyl 2-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]acetate has been investigated for its potential as an intermediate in the synthesis of novel therapeutic agents. For instance, recent studies have explored its use in the development of inhibitors for protein-protein interactions (PPIs), which are increasingly recognized as important therapeutic targets for diseases such as cancer and neurodegenerative disorders. The ability to modulate PPIs with small molecules like this compound could lead to new treatments with improved efficacy and reduced toxicity.
Beyond pharmaceutical applications, rac-methyl 2-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]acetate also finds utility in other areas of chemistry. In organic synthesis, it serves as a versatile building block for constructing complex molecules with precise stereochemical control. The chiral centers in this compound can be used to introduce chirality into target molecules through asymmetric synthesis techniques, which are essential for producing enantiomerically pure compounds.
In conclusion, rac-methyl 2-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]acetate (CAS No. 2165676-51-5) is a multifaceted compound with significant potential across various fields of chemistry and biology. Its unique combination of chiral centers, hydroxymethyl group, and acetate ester functionality makes it a valuable intermediate for drug discovery and development. Ongoing research continues to uncover new applications for this compound, highlighting its importance in advancing scientific knowledge and technological innovation.
2165676-51-5 (rac-methyl 2-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]acetate) Related Products
- 113982-23-3((2E)-3-2-(benzyloxy)phenylprop-2-enoic acid)
- 925147-29-1(1-(1-ethylpyrazol-4-yl)ethanone)
- 1823390-48-2(Tert-butyl 3-(hydroxymethyl)-3-[(oxiran-2-yl)methyl]piperidine-1-carboxylate)
- 1507200-46-5(tert-butyl 3-(1-aminopropan-2-yl)azetidine-1-carboxylate)
- 1351660-29-1(2-methoxy-N-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-ylbenzene-1-sulfonamide)
- 2230253-82-2(PKI-166 (hydrochloride))
- 902887-78-9(N-(2-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)
- 1214342-37-6(2-amino-5-(2-fluorophenyl)pyridine-4-carboxylic acid)
- 23224-49-9(Farnesylacetic Acid)
- 71125-53-6(5-(azepan-1-yl)-1,3,4-thiadiazol-2-amine)




